molecular formula C49H58ClN11O6 B10825840 (2S)-5-(diaminomethylideneamino)-N-[2-(3,5-dioxo-1,2-diphenyl-1,2,4-triazolidin-4-yl)ethyl]-2-[[2-[1-[2-oxo-2-[4-(6-oxo-5,11-dihydrobenzo[c][1]benzazepin-11-yl)piperazin-1-yl]ethyl]cyclopentyl]acetyl]amino]pentanamide;hydrochloride

(2S)-5-(diaminomethylideneamino)-N-[2-(3,5-dioxo-1,2-diphenyl-1,2,4-triazolidin-4-yl)ethyl]-2-[[2-[1-[2-oxo-2-[4-(6-oxo-5,11-dihydrobenzo[c][1]benzazepin-11-yl)piperazin-1-yl]ethyl]cyclopentyl]acetyl]amino]pentanamide;hydrochloride

Cat. No.: B10825840
M. Wt: 932.5 g/mol
InChI Key: VYCYUWJROWCJJH-MFNWJDDUSA-N
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Description

BIIE 0246 hydrochloride is a potent, selective, and competitive non-peptide antagonist for the neuropeptide Y receptor Y2. It is widely used in scientific research to study the neuropeptide Y receptor Y2 and its role in various physiological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BIIE 0246 hydrochloride involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it generally involves the use of organic solvents, catalysts, and specific reaction conditions to achieve high purity and yield .

Industrial Production Methods

Industrial production methods for BIIE 0246 hydrochloride are not widely published. The compound is typically produced in specialized laboratories and research facilities under controlled conditions to ensure its high purity and efficacy .

Chemical Reactions Analysis

Types of Reactions

BIIE 0246 hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. These products are often characterized using techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and high-performance liquid chromatography .

Scientific Research Applications

BIIE 0246 hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the neuropeptide Y receptor Y2 and its interactions with other molecules.

    Biology: Helps in understanding the role of the neuropeptide Y receptor Y2 in various biological processes, such as neurotransmission and hormone regulation.

    Medicine: Investigated for its potential therapeutic applications in conditions related to the neuropeptide Y receptor Y2, such as obesity, anxiety, and addiction.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting the neuropeptide Y receptor Y2

Mechanism of Action

BIIE 0246 hydrochloride exerts its effects by selectively binding to the neuropeptide Y receptor Y2, thereby blocking the action of neuropeptide Y. This inhibition modulates various physiological processes, including neurotransmitter release, appetite regulation, and stress response. The molecular targets and pathways involved include the neuropeptide Y receptor Y2 and associated signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BIIE 0246 hydrochloride is unique due to its high selectivity and potency for the neuropeptide Y receptor Y2. It displays over 650-fold selectivity for the neuropeptide Y receptor Y2 compared to other neuropeptide Y receptors, making it a valuable tool for studying this specific receptor .

Properties

Molecular Formula

C49H58ClN11O6

Molecular Weight

932.5 g/mol

IUPAC Name

(2S)-5-(diaminomethylideneamino)-N-[2-(3,5-dioxo-1,2-diphenyl-1,2,4-triazolidin-4-yl)ethyl]-2-[[2-[1-[2-oxo-2-[4-(6-oxo-5,11-dihydrobenzo[c][1]benzazepin-11-yl)piperazin-1-yl]ethyl]cyclopentyl]acetyl]amino]pentanamide;hydrochloride

InChI

InChI=1S/C49H57N11O6.ClH/c50-46(51)53-25-13-22-40(45(64)52-26-27-58-47(65)59(34-14-3-1-4-15-34)60(48(58)66)35-16-5-2-6-17-35)54-41(61)32-49(23-11-12-24-49)33-42(62)56-28-30-57(31-29-56)43-36-18-7-8-19-37(36)44(63)55-39-21-10-9-20-38(39)43;/h1-10,14-21,40,43H,11-13,22-33H2,(H,52,64)(H,54,61)(H,55,63)(H4,50,51,53);1H/t40-,43?;/m0./s1

InChI Key

VYCYUWJROWCJJH-MFNWJDDUSA-N

Isomeric SMILES

C1CCC(C1)(CC(=O)N[C@@H](CCCN=C(N)N)C(=O)NCCN2C(=O)N(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)CC(=O)N5CCN(CC5)C6C7=CC=CC=C7C(=O)NC8=CC=CC=C68.Cl

Canonical SMILES

C1CCC(C1)(CC(=O)NC(CCCN=C(N)N)C(=O)NCCN2C(=O)N(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)CC(=O)N5CCN(CC5)C6C7=CC=CC=C7C(=O)NC8=CC=CC=C68.Cl

Origin of Product

United States

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